1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide
Description
1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- A phenyl group at position 3 of the pyrimidine ring.
- A piperidine-4-carboxamide moiety at position 2, linked via a 3-(piperidin-1-yl)propyl chain.
The sulfur atom in the thieno ring may enhance electronic interactions with target proteins, while the piperidine substituents likely influence solubility and bioavailability .
Properties
IUPAC Name |
1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)-N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2S/c32-24(27-13-7-16-29-14-5-2-6-15-29)20-10-17-30(18-11-20)26-28-22-12-19-34-23(22)25(33)31(26)21-8-3-1-4-9-21/h1,3-4,8-9,12,19-20H,2,5-7,10-11,13-18H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWCOMBSLFSSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of microwave activation to shorten reaction times and improve selectivity . Additionally, the use of environmentally benign reagents and conditions is often prioritized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide under microwave activation or convection heating.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, microwave activation at 55°C.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole.
Reduction: Corresponding reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to this one exhibit significant anti-inflammatory effects. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation . The unique structure of this compound suggests it may also possess similar anti-inflammatory properties.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. These compounds have demonstrated effectiveness against various bacterial strains and could serve as a basis for developing new antibiotics . The specific compound under discussion may share these properties due to its structural similarities with known antimicrobial agents.
Antitumor Activity
The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity. Research shows that modifications to this scaffold can lead to compounds that selectively inhibit cancer cell proliferation . This compound's ability to target specific cancer pathways could make it a candidate for further investigation in cancer therapeutics.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine moiety and subsequent functionalization via piperidine derivatives. Various synthetic strategies have been documented in literature that highlight the versatility of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to 1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide:
- Antitumor Activity : A study demonstrated that certain thieno[3,2-d]pyrimidine derivatives inhibited tumor growth in vivo models by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Research indicated that derivatives showed promising results in reducing inflammation markers in animal models of acute lung injury .
- Antimicrobial Efficacy : Another study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of 1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one vs. Pyrrolo[2,3-d]pyrimidine (AZD5363)
- AZD5363 (): Features a pyrrolo[2,3-d]pyrimidine core with a 4-aminopiperidine-4-carboxamide group. Key Differences:
- Core: Pyrrolopyrimidine lacks the sulfur atom present in thienopyrimidine.
- Substituents: AZD5363 includes a chlorophenyl-hydroxypropyl group, whereas the main compound has a simpler phenyl group. Biological Impact: AZD5363 exhibits high Akt inhibition (IC₅₀ < 10 nM) and reduced hERG affinity, attributed to its polar hydroxypropyl substituent . The main compound’s thieno core may offer distinct selectivity due to sulfur’s electronegativity.
Thieno[3,2-d]pyrimidin-4-one vs. Pyrimido[4,5-d]pyrimidin-4-one (Compounds 3b and 3c)
- Compounds 3b/3c (): Contain a fused pyrimido-pyrimidinone core with methoxy and methylpiperazinyl groups. Key Differences:
- Core: Pyrimido-pyrimidinone has a larger, more rigid structure compared to thienopyrimidine.
- Substituents: The methylpiperazine group in 3b/3c may improve solubility but increase metabolic liability. Biological Impact: These compounds target kinases like EGFR and ALK, with IC₅₀ values in the nanomolar range . The main compound’s piperidine-propyl linker could enhance membrane permeability relative to 3b/3c’s bulkier substituents.
Substituent-Driven Comparisons
Piperidine vs. Piperazine Derivatives
- Chromeno[4,3-d]pyrimidine (): Incorporates a 4-(piperidin-1-yl)phenyl group. Key Similarity: Both compounds utilize piperidine for basicity and solubility. Biological Impact: The chromeno-pyrimidine derivative showed favorable oral bioavailability in computational studies, suggesting the main compound’s piperidine groups may similarly enhance pharmacokinetics .
Thioether-Containing Analogues
- 1,4-Dihydropyridines (): Feature thioether linkages (e.g., AZ257, AZ331). Key Difference: Dihydropyridines have a non-aromatic core, limiting planarity for kinase binding. Biological Impact: These compounds exhibit calcium channel blockade, highlighting how sulfur placement (e.g., thieno vs. thioether) dictates target specificity .
Pharmacokinetic and Physicochemical Properties
Critical Analysis and Research Implications
- Structural Advantages of the Main Compound: The thieno[3,2-d]pyrimidinone core offers a balance of planarity (for kinase binding) and sulfur-mediated electronic effects. The piperidine-propyl linker may reduce metabolic degradation compared to methylpiperazine in 3b/3c .
- Limitations: No direct in vivo data for the main compound; predictions are based on structural analogues.
Biological Activity
The compound 1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and its structural characteristics that contribute to its bioactivity.
Structural Characteristics
The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile by improving solubility and bioavailability. The specific arrangement of functional groups plays a crucial role in modulating its interaction with biological targets.
Research indicates that thienopyrimidine derivatives often act as inhibitors of various kinases, which are critical in regulating cellular processes such as growth and division. For instance, studies have shown that related compounds can inhibit the epidermal growth factor receptor (EGFR), particularly variants associated with resistance to standard therapies. This inhibition is vital for the development of targeted cancer therapies.
Antitumor Activity
Numerous studies have evaluated the antitumor efficacy of thienopyrimidine derivatives. A notable study demonstrated that compounds similar to our target exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Selectivity |
|---|---|---|---|
| B1 | NCI-H1975 | 13 | >76-fold for EGFR WT |
| B7 | A549 | 25 | Selective |
| B11 | NCI-H460 | 30 | Moderate |
These results suggest that modifications to the thienopyrimidine scaffold can enhance selectivity and potency against specific cancer types, particularly those harboring mutations in EGFR .
Kinase Inhibition
The compound has been shown to exhibit potent inhibition against key kinases involved in tumor progression. For example, it was found that the compound effectively inhibited EGFR L858R/T790M mutations with an IC50 value significantly lower than that of control drugs like olmutinib . This highlights its potential as a therapeutic agent for treating resistant forms of cancer.
Case Studies
- In Vitro Studies : A study conducted on various thienopyrimidine derivatives demonstrated their ability to inhibit cell proliferation in vitro. The cell lines tested included A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The results indicated a dose-dependent response with significant reductions in viability at concentrations correlating with kinase inhibition .
- In Vivo Studies : Preliminary animal studies have shown promise in utilizing these compounds for tumor reduction. Mice bearing xenografts treated with the compound exhibited reduced tumor sizes compared to control groups receiving placebo treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
